molecular formula C6H12ClNO2 B3025268 trans-4-Dimethylaminocrotonic acid hydrochloride CAS No. 98548-81-3

trans-4-Dimethylaminocrotonic acid hydrochloride

Cat. No.: B3025268
CAS No.: 98548-81-3
M. Wt: 165.62
InChI Key: UUHNQHFOIVLAQX-BJILWQEISA-N
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Description

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS: 848133-35-7) is a fine chemical intermediate with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It is structurally characterized by a trans-configuration crotonic acid backbone substituted with a dimethylamino group at the 4-position, which is protonated as a hydrochloride salt. This compound is synthesized via a one-pot method involving bromination of trans-crotonate, condensation with dimethylamine, and hydrolysis, yielding high purity (>98%) with advantages such as cost-effectiveness and scalability .

Its primary application lies in pharmaceutical synthesis, particularly as a key intermediate for tyrosine kinase inhibitors (TKIs) like neratinib and afatinib, which are used in targeted cancer therapies . The compound’s small molecular size and reactive sites enable efficient downstream modifications in drug development.

Properties

IUPAC Name

(E)-4-(dimethylamino)but-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHNQHFOIVLAQX-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347107
Record name (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

848133-35-7, 98548-81-3
Record name 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)-
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Record name (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride
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Record name (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride
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Record name 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)
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Record name 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1)
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Record name (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: trans-4-Dimethylaminocrotonic acid hydrochloride is synthesized using (E)-4-(dimethylamino)-2-butenoic acid methyl ester as a raw material. The synthesis involves the addition of reagents such as water, sodium hydroxide, methanol, and hydrogen chloride .

Industrial Production Methods: In industrial settings, the compound is typically produced by reacting tetramethylammonium hydroxide with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: trans-4-Dimethylaminocrotonic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives that are used in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Primary Applications

  • Pharmaceutical Intermediate
    • trans-4-DMACA HCl serves as a crucial precursor in the synthesis of tyrosine kinase inhibitors (TKIs), which are vital in cancer treatment. Notable examples include afatinib and neratinib, both of which target specific pathways involved in tumor growth and proliferation .
  • Organic Synthesis
    • The compound is utilized as a reagent for the preparation of various novel derivatives, including:
      • Pyrazole derivatives
      • 6-Heterocycloalkyl quinazoline derivatives .
  • Biochemical Studies
    • It is employed in studies to understand its interactions with biological targets, particularly tyrosine kinases. Research indicates that structural modifications can enhance its efficacy and selectivity against specific cancer types .

Case Study 1: Synthesis of Tyrosine Kinase Inhibitors

A study investigated the synthesis of novel TKIs using trans-4-DMACA HCl as an intermediate. The research demonstrated that modifications to the compound's structure improved selectivity and potency against specific kinases associated with various cancers. The findings suggest that trans-4-DMACA HCl is essential for developing targeted therapies that can effectively inhibit cancer cell proliferation.

Case Study 2: Development of Novel Antitumor Agents

In another study, trans-4-DMACA HCl was utilized in the synthesis of afatinib analogs. The research highlighted how changes in the molecular structure influenced the biological activity of the resulting compounds. The study concluded that trans-4-DMACA HCl is not only a valuable intermediate but also plays a significant role in enhancing the therapeutic profiles of antitumor agents .

Biological Activity

trans-4-Dimethylaminocrotonic acid hydrochloride (DMCAH) is an organic compound with significant pharmaceutical relevance, particularly as a precursor in the synthesis of tyrosine kinase inhibitors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Chemical Formula : C₆H₁₂ClNO₂
  • Molecular Weight : 165.62 g/mol
  • Appearance : White solid

DMCAH primarily functions as an intermediate in the synthesis of antitumor agents that inhibit tyrosine kinases. These enzymes play a critical role in various signaling pathways associated with cancer cell proliferation and survival. By inhibiting these kinases, DMCAH disrupts signaling cascades that promote tumor growth.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases : DMCAH acts on specific kinase domains, altering their activity and affecting downstream signaling pathways involved in cell proliferation and apoptosis.
  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells, thereby reducing tumor size and growth rates.

Biological Activity

Research indicates that DMCAH exhibits notable biological activity, particularly in the context of cancer treatment. Its derivatives have been studied for their potential to inhibit tyrosine kinases effectively.

Case Studies:

  • Tyrosine Kinase Inhibition : Studies demonstrate that DMCAH derivatives can block specific kinases implicated in cancer progression, leading to reduced cell viability in vitro.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is required to elucidate the mechanisms involved.

Synthesis and Applications

DMCAH is synthesized through several chemical reactions involving (E)-4-(dimethylamino)-2-butenoic acid methyl ester. The synthesis typically involves:

  • Reagents Used : Water, sodium hydroxide, methanol, hydrogen chloride.
  • Industrial Production : Often produced using tetramethylammonium hydroxide and hydrochloric acid.

Applications:

  • Antitumor Agents : Used as a key intermediate in the development of drugs like afatinib and neratinib, which target specific tyrosine kinases.
  • Organic Synthesis Reagent : Employed in the preparation of novel pyrazole derivatives and heterocyclic compounds.

Comparative Analysis

The following table summarizes the biological activities of DMCAH compared to similar compounds:

Compound NameTyrosine Kinase InhibitionApoptosis InductionNeuroprotective Effects
trans-4-Dimethylaminocrotonic Acid HClYesYesPotential
AfatinibYesYesLimited
NeratinibYesYesLimited

Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of DMCAH derivatives to enhance their efficacy against specific kinases. For instance, modifications to the DMCAH structure have shown improved selectivity and potency against certain cancer types.

Notable Research Highlights:

  • A study demonstrated that specific modifications to DMCAH could significantly enhance its binding affinity to target kinases, resulting in better therapeutic outcomes.
  • Investigations into its pharmacokinetics revealed favorable absorption and distribution profiles, making it a promising candidate for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and industrial distinctions between trans-4-dimethylaminocrotonic acid hydrochloride and related hydrochlorides:

Table 1: Comparative Analysis of Hydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Primary Use Key Features References
trans-4-Dimethylaminocrotonic acid HCl C₆H₁₂ClNO₂ 165.62 Pharmaceutical intermediate Small, versatile intermediate for TKIs
Jatrorrhizine hydrochloride C₂₀H₂₀ClNO₄ 381.83 Traditional medicine Isoquinoline alkaloid; antidiabetic activity
Berberine hydrochloride C₂₀H₁₈ClNO₄ 371.81 Antimicrobial, antidiabetic Plant-derived; broad-spectrum efficacy
Yohimbine hydrochloride C₂₁H₂₇ClN₂O₃ 390.90 Alpha-2 adrenergic antagonist Indole alkaloid; treats erectile dysfunction
Butenafine hydrochloride C₂₃H₂₈ClN 353.93 Antifungal agent Inhibits fungal ergosterol synthesis

Structural and Functional Differences

Molecular Complexity: this compound has a linear structure with minimal steric hindrance, facilitating its role as a synthetic building block. In contrast, alkaloid-based hydrochlorides like yohimbine and jatrorrhizine feature polycyclic frameworks (indole or isoquinoline) that directly interact with biological targets .

Its utility lies in enabling the synthesis of complex TKIs through its reactive dimethylamino and carboxylic acid groups .

Synthesis and Scalability: The one-pot synthesis of this compound ensures high yield (>90%) and industrial feasibility . Conversely, alkaloid derivatives like berberine hydrochloride often require extraction from plant sources or multi-step syntheses, increasing production costs .

Industrial and Stability Considerations

  • Acid Stability: While nicardipine hydrochloride (a calcium channel blocker) requires stringent acid stability for oral formulation (), this compound’s stability is optimized for controlled reaction conditions during intermediate processing.
  • Market Demand: As a precursor to TKIs, this compound has niche demand in oncology research, whereas yohimbine hydrochloride and berberine hydrochloride cater to broader therapeutic markets .

Q & A

Q. How does the hydrochloride salt form impact the compound’s stability under varying pH conditions?

  • Methodological Answer : Acidic stability studies on nicardipine HCl demonstrate that protonation of the dimethylamino group enhances solubility but may degrade under strongly alkaline conditions. Accelerated stability testing (40°C/75% RH) over 6 months, paired with HPLC monitoring, is recommended to assess decomposition pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in analytical data when quantifying trace impurities in this compound?

  • Methodological Answer : Discrepancies in impurity profiles may arise from synthetic byproducts (e.g., cis-isomers or unreacted precursors). Use orthogonal methods:
  • HPLC-DAD : Differentiate isomers via retention time and UV spectra.
  • LC-MS/MS : Identify low-abundance impurities (e.g., m/z 148.1 for dehydrochlorinated species).
  • NMR-PURESY : Resolve overlapping signals in crude mixtures .

Q. How can computational modeling predict the reactivity of this compound in drug conjugate synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations evaluate electron density at reactive sites (e.g., carboxylic acid vs. ammonium groups). For afatinib synthesis, the α,β-unsaturated carbonyl moiety undergoes Michael addition with quinazoline amines. Lattice energy calculations (as applied to hydrazide derivatives) guide solvent selection to stabilize intermediates .

Q. What role does the compound play in structure-activity relationship (SAR) studies for tyrosine kinase inhibitors?

  • Methodological Answer : As a key intermediate in afatinib and neratinib, the trans-configuration and dimethylamino group are critical for binding to EGFR/HER2 kinase domains. SAR modifications (e.g., substituting dimethylamine with pyrrolidine) reduce potency, highlighting the necessity of the tertiary amine for hydrophobic interactions .

Q. How can toxicogenomic databases like CTD enhance safety profiling of this compound?

  • Methodological Answer : The Comparative Toxicogenomics Database (CTD) curates chemical-gene-disease interactions. Querying CTD with synonyms (e.g., “4-(dimethylamino)-2-butenoic acid HCl”) identifies potential off-target effects or metabolic pathways (e.g., CYP450 interactions). Cross-referencing with in vitro hepatotoxicity assays validates findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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